3-(Dimethylamino)-1,2-diphenylpropan-1-ol

Catalog No.
S14569487
CAS No.
22563-98-0
M.F
C17H21NO
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)-1,2-diphenylpropan-1-ol

CAS Number

22563-98-0

Product Name

3-(Dimethylamino)-1,2-diphenylpropan-1-ol

IUPAC Name

3-(dimethylamino)-1,2-diphenylpropan-1-ol

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12,16-17,19H,13H2,1-2H3

InChI Key

XEUOPBITPYQCMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

3-(Dimethylamino)-1,2-diphenylpropan-1-ol is a chemical compound with the molecular formula C_17H_23N_O. It features a dimethylamino group attached to a propanol backbone, which is further substituted with two phenyl groups. This compound is often studied for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.

, primarily due to the presence of the hydroxyl (-OH) group and the dimethylamino group. Notably, it can undergo:

  • Hydrogenation: The compound can be hydrogenated to yield various derivatives, which can be useful in synthesizing other complex organic molecules .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, expanding its utility in organic synthesis.
  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in reactions with electrophiles, leading to the formation of new compounds.

3-(Dimethylamino)-1,2-diphenylpropan-1-ol exhibits notable biological activities. Research indicates that compounds with similar structures often show:

  • Antimicrobial Properties: Many derivatives have been explored for their antibacterial and antifungal activities.
  • Cytotoxic Effects: Some studies suggest potential anticancer activity, although specific data on this compound's efficacy is limited.
  • Neuroactive Properties: Given its dimethylamino moiety, it may interact with neurotransmitter systems, though detailed studies are necessary to clarify these effects.

The synthesis of 3-(Dimethylamino)-1,2-diphenylpropan-1-ol can be achieved through several methods:

  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction using reducing agents like lithium aluminum hydride or catalytic hydrogenation can yield the alcohol.
  • Alkylation of Phenols: Phenols can be alkylated using dimethylamine and alkyl halides under basic conditions to form the desired compound.
  • Multi-step Synthesis: A combination of reactions involving starting materials such as benzaldehyde derivatives and dimethylamine can lead to the formation of this compound through a series of steps involving condensation and reduction .

3-(Dimethylamino)-1,2-diphenylpropan-1-ol has several potential applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activity.
  • Organic Synthesis: The compound is valuable in organic synthesis for creating more complex molecules through functionalization.
  • Research Chemical: It is often used in research settings to study structure-activity relationships in medicinal chemistry.

Interaction studies involving 3-(Dimethylamino)-1,2-diphenylpropan-1-ol focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding how this compound may function as a therapeutic agent or how it might interact with other drugs. Preliminary findings indicate potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Several compounds share structural similarities with 3-(Dimethylamino)-1,2-diphenylpropan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Dimethylamino-1-phenylpropan-1-olOne phenyl group instead of twoMore straightforward synthetic route
4-DimethylaminobenzaldehydeContains an aldehyde functional groupKnown for significant biological activity
3-(Dimethylamino)-1,2-propanediolSimilar backbone but less sterically hinderedUsed in lipid formulations for drug delivery
1,2-DiphenylethanolSimilar diphenyl structure but lacks amino groupOften used as a solvent or reagent

The uniqueness of 3-(Dimethylamino)-1,2-diphenylpropan-1-ol lies in its dual phenyl substitution combined with a hydroxyl and dimethylamino group, which enhances its potential reactivity and biological activity compared to other similar compounds.

Ligand-Controlled Regiodivergent Hydrofunctionalization

The development of ligand-controlled regiodivergent hydrofunctionalization has revolutionized the synthesis of chiral amino alcohols like 3-(dimethylamino)-1,2-diphenylpropan-1-ol. Nickel hydride (NiH) catalysts, paired with tailored ligands, enable precise control over regioselectivity during hydroalkylation and hydroamination reactions. For instance, Qian and Hu demonstrated that modifying ligand steric and electronic properties allows selective formation of either 2- or 3-alkylated pyrrolidines from 3-pyrrolines. This principle extends to amino alcohol synthesis, where ligands such as SPhos (a bulky biarylphosphine) favor benzylic functionalization, while C2-substituted bipyridine ligands promote terminal selectivity.

Key Mechanistic Insights

  • Chain-Walking Mechanism: NiH catalysts mediate sequential β-hydride elimination and reinsertion, enabling migration of the metal center along the carbon chain.
  • Ligand-Induced Selectivity: Bulky phosphine ligands stabilize nickel intermediates at sterically hindered positions (e.g., benzylic sites), whereas smaller ligands favor terminal sites.
Ligand TypeRegioselectivityYield (%)ee (%)
SPhos (biarylphosphine)Benzylic75–92>99.9
C2-BipyridineTerminal70–8595–99

This table illustrates how ligand choice directly impacts reaction outcomes, providing a blueprint for optimizing 3-(dimethylamino)-1,2-diphenylpropan-1-ol synthesis.

TADDOL-Derived Phosphite Ligand Systems in Rhodium-Catalyzed Transformations

While rhodium-catalyzed methods for amino alcohol synthesis are less documented in recent literature, iridium-based systems offer analogous insights. For example, Perveen et al. achieved enantioconvergent amination of α-tertiary 1,2-diols using an iridium catalyst and chiral phosphoric acid ligands, yielding β-amino alcohols with up to 99% enantiomeric excess (ee). Although this study focuses on iridium, the principles of dynamic kinetic resolution and ligand-enabled stereocontrol are transferable to rhodium systems. TADDOL-derived phosphite ligands, known for their rigid chiral pockets, could similarly enhance enantioselectivity in rhodium-catalyzed hydrogenation or hydroamination steps.

Critical Factors in Ligand Design

  • Chiral Environment: Bulky substituents on the ligand backbone prevent racemization and stabilize transition states.
  • Electronic Tuning: Electron-donating groups increase metal-ligand bond strength, improving catalyst longevity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.162314293 g/mol

Monoisotopic Mass

255.162314293 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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